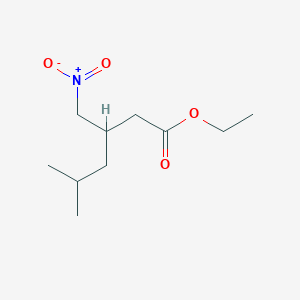

5-メチル-3-(ニトロメチル)ヘキサン酸エチル

概要

説明

Pemetrexed (sodium salt hydrate) is a chemotherapy medication primarily used for the treatment of pleural mesothelioma and non-small cell lung cancer. It is a folate antimetabolite that inhibits several key enzymes involved in folate metabolism and DNA synthesis, thereby preventing the proliferation of cancer cells .

科学的研究の応用

Pemetrexed (sodium salt hydrate) has a wide range of scientific research applications:

準備方法

Synthetic Routes and Reaction Conditions: The preparation of pemetrexed (sodium salt hydrate) involves the reaction of pemetrexed diacid with sodium cations under anhydrous conditions. This process can yield either the amorphous or hemipentahydrate form of pemetrexed disodium .

Industrial Production Methods: Industrial production of pemetrexed (sodium salt hydrate) focuses on achieving high purity and stability. The process involves optimizing reaction conditions to produce stable amorphous pemetrexed disodium and the hemipentahydrate form. Analytical methods such as high-performance liquid chromatography and gas chromatography are used to ensure chemical purity and monitor residual solvents .

化学反応の分析

反応の種類: ペメトレキセド (ナトリウム塩水和物) は、次のようなさまざまな化学反応を起こします。

酸化: ペメトレキセドは特定の条件下で酸化される可能性がありますが、これは主要な反応経路ではありません。

還元: 還元反応はペメトレキセドではあまり一般的ではありません。

置換: ペメトレキセドは、特に強い求核剤の存在下で置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムなどの強力な酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤。

置換: アミンやチオールなどの求核剤。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応により、修飾された官能基を持つペメトレキセドのさまざまな誘導体が得られる可能性があります .

4. 科学研究への応用

ペメトレキセド (ナトリウム塩水和物) は、科学研究において幅広い用途があります。

作用機序

ペメトレキセド (ナトリウム塩水和物) は、プリンおよびピリミジンの合成に関与する複数の葉酸依存性酵素を阻害することでその効果を発揮します。 これらの酵素には、チミジル酸シンターゼ、ジヒドロ葉酸レダクターゼ、およびグリシンアミドリボヌクレオチドホルミルトランスフェラーゼが含まれます。 これらの代謝プロセスを阻害することにより、ペメトレキセドはDNA合成と細胞複製を防ぎ、急速に増殖する癌細胞の死につながります .

類似の化合物:

メトトレキセート: 化学療法に使用される別の葉酸代謝拮抗剤。主にジヒドロ葉酸レダクターゼを阻害します。

ラルトレキセド: チミジル酸シンターゼを阻害し、大腸がんの治療に使用されます。

プララトレキセート: ジヒドロ葉酸レダクターゼを標的とする葉酸アナログであり、末梢T細胞リンパ腫の治療に使用されます。

ペメトレキセドの独自性: ペメトレキセドは、葉酸代謝におけるいくつかの重要な酵素を阻害する多標的薬作用機序が独自のものです。 この幅広いスペクトル活性は、非小細胞肺がんや悪性胸膜中皮腫など、さまざまな固形腫瘍に効果を発揮します .

類似化合物との比較

Methotrexate: Another folate antimetabolite used in chemotherapy. It primarily inhibits dihydrofolate reductase.

Raltitrexed: Inhibits thymidylate synthase and is used in the treatment of colorectal cancer.

Pralatrexate: A folate analog that targets dihydrofolate reductase and is used for treating peripheral T-cell lymphoma.

Uniqueness of Pemetrexed: Pemetrexed is unique due to its multi-targeted mechanism of action, inhibiting several key enzymes in folate metabolism. This broad-spectrum activity makes it effective against a variety of solid tumors, including non-small cell lung cancer and pleural mesothelioma .

生物活性

Ethyl 5-methyl-3-(nitromethyl)hexanoate, also known as 5-methyl-3-nitromethylhexanoic acid ethyl ester, is a chemical compound primarily recognized as a precursor in the synthesis of pregabalin, a medication used for treating neuropathic pain, epilepsy, and fibromyalgia. This article explores the biological activity of this compound, focusing on its role in pharmaceutical applications, synthesis pathways, and potential biological interactions.

Chemical Structure and Properties

Ethyl 5-methyl-3-(nitromethyl)hexanoate has a unique structure that contributes to its reactivity and utility in organic synthesis. The compound consists of:

- A six-carbon chain (hexane)

- A methyl group at the 5th position

- A nitromethyl group at the 3rd position

- An ethyl ester group at the 1st position

This arrangement allows it to participate in various chemical reactions, particularly those relevant to drug synthesis.

Role as a Precursor

The most significant biological activity associated with ethyl 5-methyl-3-(nitromethyl)hexanoate is its role as a precursor to pregabalin. Pregabalin is known for its effectiveness in managing conditions such as:

- Neuropathic Pain : Alleviates pain resulting from nerve damage.

- Epilepsy : Reduces the frequency of seizures.

- Fibromyalgia : Helps manage widespread pain and fatigue.

Studies have shown that the synthesis of pregabalin from ethyl 5-methyl-3-(nitromethyl)hexanoate typically involves multi-step processes including reduction and decarboxylation reactions .

Synthesis Pathways

The synthesis of ethyl 5-methyl-3-(nitromethyl)hexanoate can be performed through various methods, often protected by patents due to its industrial significance. The primary synthetic route includes:

- Reduction : The nitro group can be reduced to form an amine, which is crucial for synthesizing certain pharmaceuticals.

- Hydrolysis : The ester group may undergo hydrolysis to yield 5-methyl-3-(nitromethyl)hexanoic acid.

- Stereoselective Hydrolysis : This process can produce enantiomerically enriched products, essential for pharmaceutical applications.

Case Studies and Research Findings

Several studies have highlighted the importance of ethyl 5-methyl-3-(nitromethyl)hexanoate in pharmaceutical research:

- Pregabalin Synthesis : A study demonstrated effective routes for synthesizing pregabalin using this compound as a key intermediate, emphasizing its relevance in developing treatments for neuropathic pain.

- Antineoplastic Agents : Comparative studies on alkylating agents have shown that compounds similar to ethyl 5-methyl-3-(nitromethyl)hexanoate possess antineoplastic properties, indicating potential applications in cancer therapy .

Summary Table of Biological Activities

特性

IUPAC Name |

ethyl 5-methyl-3-(nitromethyl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-4-15-10(12)6-9(5-8(2)3)7-11(13)14/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHHVAYLSGONPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(C)C)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560647 | |

| Record name | Ethyl 5-methyl-3-(nitromethyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128013-65-0 | |

| Record name | Ethyl 5-methyl-3-(nitromethyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。